14-Hydroxy-retro-retinol, (14R)-
Description
Classification as a Retro-retinoid Metabolite of Vitamin A (Retinol)
(14R)-14-Hydroxy-retro-retinol is classified as a retro-retinoid, a subclass of retinoids characterized by a "retro" configuration in their molecular structure. It is an endogenous metabolite of retinol (B82714) (vitamin A), meaning it is naturally produced within the body from vitamin A. nih.govnih.gov This structural distinction from classical retinoids like retinol and retinoic acid is pivotal to its unique biological activities. The synthesis of 14-HRR has been observed in various cell types, including lymphocytes, fibroblasts, and epithelial cells, through the action of retinol dehydratase.
Historical Discovery and Initial Characterization as a Bioactive Retinoid
The journey to understanding (14R)-14-Hydroxy-retro-retinol began with its isolation from cultures of lymphoblastoid and HeLa cells. nih.govcolumbia.edu Initial characterization using techniques such as Nuclear Magnetic Resonance (NMR), Ultraviolet (UV) spectroscopy, and Circular Dichroism (CD) confirmed its identity as a metabolite of retinol. nih.govcolumbia.edu These early studies revealed its potent bioactivity, demonstrating its ability to promote the growth of B lymphocytes and the activation of T lymphocytes in culture. nih.govcolumbia.edu This discovery marked 14-HRR as the first identified bioactive retro-retinoid. nih.govcolumbia.edu Further research has since identified it as an in vivo metabolite in mice, rats, and rabbits after the administration of vitamin A. nih.gov
Notably, it was found to be 10 to 30 times more efficient than retinol in these roles, highlighting its significance as a potent signaling molecule. columbia.edu
Positioning as an Intracellular Messenger Molecule
Following its discovery, (14R)-14-Hydroxy-retro-retinol was established as the third intracellular messenger molecule derived from retinol, after retinal and retinoic acid. nih.govcolumbia.edu Unlike retinoic acid, which primarily acts as a ligand for nuclear receptors to regulate gene expression, 14-HRR is thought to function as a cytoplasmic signaling molecule. Its actions are linked to the regulation of cell growth and activation, particularly in lymphocytes. nih.govnih.gov
The identification of anhydroretinol, another natural retro-retinoid that acts as an antagonist to 14-HRR's effects, further solidified the concept of a distinct signaling pathway. nih.govcolumbia.edu This agonist/antagonist relationship suggests a finely tuned regulatory system involving these retro-retinoids. columbia.edu While the precise mechanisms of its action are still under investigation, it is clear that 14-HRR plays a vital role in mediating the effects of vitamin A on immune cell function. columbia.edunih.gov
Research Findings on (14R)-14-Hydroxy-retro-retinol
Table 1: Key Research Findings on the Biological Activity of (14R)-14-Hydroxy-retro-retinol
| Research Area | Key Finding | Cell Types Studied | Reference |
| Immune Cell Function | Promotes the growth of B lymphocytes and activation of T lymphocytes via antigen receptor-mediated signals. | B lymphocytes, T lymphocytes | nih.govcolumbia.edu |
| Comparative Potency | Sustains B cell growth and T cell activation at concentrations 10-30 times lower than retinol. | B lymphocytes, T lymphocytes | columbia.edu |
| Cellular Production | Synthesized by various cell lines, including fibroblasts, leukemia cells, and Drosophila cells. | Fibroblasts, leukemia cells, Drosophila cells | nih.govcolumbia.edu |
| Stereoisomer Activity | The (14R) enantiomer exhibits slightly higher activity in B-cell survival and T-cell activation assays compared to the (14S) enantiomer, though all forms show similar activity. | B lymphocytes, T lymphocytes | nih.gov |
| Metabolic Pathway | Identified as an in vivo metabolite of vitamin A in pregnant mice, rats, and rabbits. It can also be biosynthesized from anhydroretinol. | Pregnant mice, rats, and rabbits | nih.govnih.gov |
Structure
2D Structure
3D Structure
Properties
CAS No. |
139257-77-5 |
|---|---|
Molecular Formula |
C20H30O2 |
Molecular Weight |
302.5 g/mol |
IUPAC Name |
(2R,3E,5E,7E,9E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohex-2-en-1-ylidene)nona-3,5,7-triene-1,2-diol |
InChI |
InChI=1S/C20H30O2/c1-15(8-6-9-17(3)19(22)14-21)11-12-18-16(2)10-7-13-20(18,4)5/h6,8-12,19,21-22H,7,13-14H2,1-5H3/b8-6+,15-11+,17-9+,18-12-/t19-/m0/s1 |
InChI Key |
PCRZONNRANOQPA-ZVSDKSQSSA-N |
SMILES |
CC1=CCCC(C1=CC=C(C)C=CC=C(C)C(CO)O)(C)C |
Isomeric SMILES |
CC\1=CCCC(/C1=C\C=C(/C)\C=C\C=C(/C)\[C@H](CO)O)(C)C |
Canonical SMILES |
CC1=CCCC(C1=CC=C(C)C=CC=C(C)C(CO)O)(C)C |
Synonyms |
14-HRR 14-hydroxy-4,14-retro-retinol |
Origin of Product |
United States |
Biosynthesis and Metabolic Fates of 14r 14 Hydroxy Retro Retinol
Endogenous Formation and Cellular Localization
The formation of (14R)-14-Hydroxy-retro-retinol occurs within various cell types through specific enzymatic pathways. Its presence has been identified in several key cellular locations, indicating its importance as an intracellular signaling molecule.
The biosynthesis of 14-Hydroxy-retro-retinol from retinol (B82714) is a critical metabolic conversion. This process is facilitated by the enzymatic activity of retinol dehydratase. It is speculated that the biosynthesis may occur via the epoxidation of the 13,14-ene of retinol. columbia.educolumbia.edu When retinol is bound to the cellular retinol-binding protein (CRBP), this epoxidation is expected to be stereospecific, resulting in an optically pure form of 14-Hydroxy-retro-retinol. columbia.educolumbia.edu In contrast, the processing of free retinol could lead to a racemic mixture. columbia.educolumbia.edu
(14R)-14-Hydroxy-retro-retinol is metabolically linked to anhydroretinol. nih.gov Anhydroretinol, another retro-retinoid found in human B cells and Drosophila, acts as a competitive inhibitor of both retinol and 14-Hydroxy-retro-retinol. columbia.edu This suggests a dynamic relationship where 14-Hydroxy-retro-retinol can be biosynthesized from anhydroretinol. nih.gov This interconversion highlights a potential regulatory mechanism for the biological activities mediated by these retinoids. columbia.edu
The production of 14-Hydroxy-retro-retinol has been identified in a variety of cell types, underscoring its broad physiological relevance. Initial isolation of this metabolite was from cultures of lymphoblastoid and HeLa cells. nih.gov Subsequent research has confirmed its synthesis in lymphocytes, fibroblasts, epithelial cells, and leukemia cells. nih.gov Furthermore, its presence has also been documented in Drosophila cells, indicating a conserved biological role across different species. columbia.edunih.gov In mouse skin, keratinocytes have been shown to metabolize retinol into 14-Hydroxy-retro-retinol, where it is a predominant polar metabolite. nih.gov
Table 1: Identified Cellular Sources of 14-Hydroxy-retro-retinol
| Cellular Source | Organism/System | Reference |
| Lymphoblastoid Cells | Human | nih.gov |
| HeLa Cells | Human | nih.gov |
| Fibroblasts | General | nih.gov |
| Leukemia Cells | Human | nih.gov |
| Drosophila Cells | Insect | columbia.edunih.gov |
| Keratinocytes (Epithelial) | Mouse Skin | nih.gov |
| B Lymphocytes | Human | columbia.edu |
The expression of 14-Hydroxy-retro-retinol exhibits significant developmental regulation. Studies have shown that this retinoid is present as an endogenous compound in neonatal rats. nih.gov Specifically, it has been detected in the serum and liver of neonatal rats at 3 and 11 days after birth. nih.gov At day 11, the concentrations were measured to be approximately 23 ng/ml in serum and 285 ng/g in the liver. nih.gov In contrast, this compound was not detectable in the serum and liver of adult rats, suggesting that it may have important physiological functions during postnatal development. nih.gov
Table 2: Physiological Abundance of 14-Hydroxy-retro-retinol in Neonatal Rats (Day 11)
| Tissue | Concentration | Reference |
| Serum | 23 ± 4.6 ng/ml | nih.gov |
| Liver | 285 ± 5 ng/g | nih.gov |
Downstream Metabolic Transformations
Following its synthesis, (14R)-14-Hydroxy-retro-retinol can undergo further metabolic changes, including esterification, which influences its storage and availability within the cell.
One of the key downstream metabolic pathways for (14R)-14-Hydroxy-retro-retinol is esterification. This process involves the formation of esters, and studies have specifically detected the presence of 14-Hydroxy-retro-retinol esters after its administration. nih.gov The esterification of retinol is primarily catalyzed by the enzyme Lecithin:retinol acyltransferase (LRAT). nih.gov LRAT facilitates the transfer of a fatty acyl group, most commonly from phosphatidylcholine, to retinol, forming retinyl esters. nih.gov This enzymatic activity is crucial for the storage of retinoids in various tissues. nih.gov While direct evidence for LRAT-mediated esterification of 14-Hydroxy-retro-retinol is still under investigation, the involvement of CRBP in its biosynthesis suggests a potential role for LRAT, as LRAT is known to esterify the retinol-CRBP complex. columbia.edu
Oxidative Metabolism: Degradation via Cytochrome P450 Enzymes and Polar Metabolite Formation (e.g., 13,14-dihydroxyretinol)
The metabolic transformation of (14R)-14-hydroxy-retro-retinol is a critical process mediated by the cytochrome P450 (CYP) superfamily of enzymes, which are central to the detoxification and metabolism of a vast array of substances. In the liver, these enzymes catalyze the oxidative degradation of (14R)-14-hydroxy-retro-retinol. This metabolic route primarily serves to increase the polarity of the retinoid, thereby facilitating its eventual elimination from the body.
Research has demonstrated that when (14R)-14-hydroxy-retro-retinol is incubated with liver microsomes, which are rich in CYP enzymes, it undergoes oxidation to form more water-soluble products. A significant metabolite identified in these reactions is 13,14-dihydroxy-retro-retinol. The formation of this dihydroxy compound from the mono-hydroxy parent molecule is a clear indication of an oxidative metabolic pathway. This hydroxylation step is a key modification that renders the molecule more polar and thus more readily excretable.
The involvement of specific CYP enzymes in this process has been a subject of investigation. Studies have suggested that multiple CYP isoforms may contribute to the metabolism of retinoids, with their activity being inducible by various compounds. This enzymatic process is a fundamental aspect of how the body handles and clears retinoid compounds to maintain physiological balance.
Metabolites of (14R)-14-Hydroxy-retro-retinol in Liver Microsomes
| Parent Compound | Key Metabolite | Metabolic Process |
|---|
Significance of Metabolic Fate in Retinoid Homeostasis
The intricate and tightly controlled metabolism of retinoids is paramount for maintaining retinoid homeostasis, a state of equilibrium essential for a multitude of biological functions, including vision, immune response, and cellular differentiation. The body must carefully regulate the levels of biologically active retinoids to ensure proper function and to avoid the potential for toxicity associated with excessive accumulation.
The oxidative degradation of (14R)-14-hydroxy-retro-retinol by cytochrome P450 enzymes into more polar compounds like 13,14-dihydroxy-retro-retinol represents a crucial component of this homeostatic control. This metabolic pathway effectively serves as a clearance mechanism, converting the retinoid into a form that is less biologically active and more easily excreted. By doing so, the body prevents the buildup of potentially harmful levels of retinoid compounds.
Biological Roles and Cellular Functions of 14r 14 Hydroxy Retro Retinol
Modulation of Cell Differentiation
The primary role of (14R)-14-Hydroxy-retro-retinol appears to be centered on cell growth and proliferation rather than inducing cell differentiation, a function more characteristic of retinoic acid. nih.gov While retinoids as a class are known to regulate cell differentiation, 14-HRR's mechanism of action diverges. nih.gov It functions as a cytoplasmic signaling molecule, in contrast to retinoic acid which acts on nuclear receptors to bring about differentiation. semanticscholar.orgnih.gov This distinction is highlighted in studies where 14-HRR promotes growth, whereas other retinol (B82714) metabolites are shown to induce differentiation in specific cell lines. This suggests that the metabolic pathway of retinol can lead to different outcomes, with 14-HRR specifically channeling the signal towards proliferation.
Involvement in Cell Survival and Programmed Cell Death (Apoptosis) Decisions
(14R)-14-Hydroxy-retro-retinol plays a critical role in the balance between cell survival and apoptosis, primarily through its antagonistic relationship with another retro-retinoid, anhydroretinol (AR). nih.gov Anhydroretinol is known to be a growth inhibitor that can trigger rapid, non-classical apoptosis in lymphocytes and other cells. semanticscholar.orgnih.gov
This AR-induced cell death is characterized by morphological changes such as surface blebbing and ballooning, leading to the cell bursting. nih.gov Crucially, the presence of 14-HRR can block and reverse the effects of AR. nih.govnih.gov This mutually reversible inhibition suggests that the two molecules may compete for a shared receptor or target within a cytoplasmic signaling pathway. semanticscholar.orgnih.gov
The mechanism by which 14-HRR promotes survival involves counteracting the oxidative stress induced by AR. nih.govaacrjournals.org AR has been shown to kill cells by generating reactive oxygen species (ROS), and the addition of 14-HRR decreases this AR-induced oxidative stress and proportionally reduces cell death. nih.govaacrjournals.org Furthermore, F-actin, a component of the cytoskeleton, has been identified as a functional target. AR triggers a reorganization of F-actin, an early event in the apoptotic process, which can be reversed by 14-HRR, further underscoring its role as a pro-survival signal. documentsdelivered.com
| Compound | Effect on Cell Fate | Mechanism |
| (14R)-14-Hydroxy-retro-retinol | Promotes Cell Survival | Antagonizes anhydroretinol; reduces oxidative stress. nih.govnih.govaacrjournals.org |
| Anhydroretinol (AR) | Induces Programmed Cell Death | Generates reactive oxygen species; triggers F-actin reorganization. nih.govnih.govdocumentsdelivered.com |
Antagonistic Relationship with Anhydroretinol in Cell Fate
One of the most defining characteristics of 14-HRR is its dynamic and antagonistic relationship with anhydroretinol (AR), another endogenous retro-retinoid metabolite of vitamin A. nih.gov Together, 14-HRR and AR represent the first described naturally occurring agonist/antagonist pair among retinoids, acting as a critical switch in determining cellular outcomes. columbia.edu
14-HRR promotes the proliferation and survival of cells like lymphocytes and fibroblasts in serum-free culture. nih.gov In stark contrast, AR competitively inhibits these growth-supportive effects, leading to growth arrest and cell death. nih.govdocumentsdelivered.com This reversible inhibition suggests a competitive interaction, where the balance between these two molecules dictates whether a cell proliferates or heads towards demise. It has been hypothesized that this functional antagonism stems from competition for the same, yet-to-be-fully-characterized, receptor protein. columbia.edu AR functions as a reversible inhibitor of the cellular effects of both retinol and 14-HRR, underscoring its role as a natural antagonist. columbia.edunih.gov
Reversal of Anhydroretinol-Induced Apoptosis
Anhydroretinol is known to induce cell death in various in vitro systems. nih.gov 14-HRR has been shown to effectively block or reverse this AR-induced cell death. nih.gov The precise nature of the cell death induced by AR has been described in different ways.
One line of research demonstrates that AR kills cells by generating reactive oxygen species (ROS), inducing a state of high intracellular oxidative stress. nih.gov In this model, the cell death is not classical apoptosis, as it is unaffected by pretreatment with caspase inhibitors. nih.gov The protective effect of 14-HRR is linked to its ability to decrease the AR-induced oxidative stress, a function shared with the antioxidant alpha-tocopherol (B171835) (vitamin E). nih.gov
Other studies have characterized the AR-triggered process as apoptosis, noting that F-actin reorganization is an early event in this pathway. documentsdelivered.com This research also confirms that the effects of AR can be reversed by 14-HRR, suggesting that the cytoskeleton is a common regulatory site for this retro-retinoid pair. documentsdelivered.com Regardless of the specific cell death pathway, 14-HRR consistently emerges as a key survival signal that counteracts the death-inducing properties of AR.
Immune System Modulation and Intracellular Signaling in Immunocytes
(14R)-14-Hydroxy-retro-retinol is a significant modulator of the immune system, particularly in the function of lymphocytes. Vitamin A deprivation is known to block T-cell activation and reduce B-cell proliferation. nih.gov 14-HRR has been identified as the key intracellular mediator that sustains the growth of B lymphocytes and is essential for the activation of T lymphocytes following antigen receptor-mediated signals. columbia.edunih.govnih.gov It performs these functions at concentrations 10 to 30 times lower than its precursor, retinol. columbia.edu
The (14R)- enantiomer of 14-hydroxy-retro-retinol has been shown to exhibit slightly higher activity in promoting B-cell survival and T-cell activation compared to the (14S)- enantiomer, although both are active. nih.gov
Anhydroretinol directly opposes these functions, blocking both B-lymphocyte proliferation and the activation of resting T-lymphocytes. nih.gov The signaling pathway in T-cells that is inhibited by AR is notably distinct from the calcineurin/interleukin 2 pathway, which is the target of immunosuppressant drugs like cyclosporine A. nih.gov This indicates that 14-HRR and AR modulate immunocytes through a unique signaling cascade.
Mechanisms of Action and Molecular Interactions of 14r 14 Hydroxy Retro Retinol
Non-Genomic Signaling Paradigm
The signaling activities of (14R)-14-Hydroxy-retro-retinol are characterized by their rapid, non-genomic nature, occurring independently of the nuclear receptor-mediated gene transcription that is the hallmark of classical retinoid signaling. frontiersin.orgcolumbia.edu
Independence from Nuclear Retinoic Acid Receptors (RAR/RXR)
A defining feature of (14R)-14-Hydroxy-retro-retinol's mechanism is its independence from the nuclear retinoic acid receptors (RAR) and retinoid X receptors (RXR). columbia.edu Unlike retinoic acid, which binds to these receptors to modulate gene expression, (14R)-14-Hydroxy-retro-retinol does not require these nuclear interactions to exert its biological effects. biologists.comnih.govresearchgate.net This is supported by the observation that its growth-promoting activities in lymphocytes and fibroblasts occur in a manner that cannot be replicated by retinoic acid. biologists.comnih.govresearchgate.net The structural differences, notably the absence of a terminal carboxylic group in 14-Hydroxy-retro-retinol and its metabolites, are thought to be a key reason for its inability to bind and activate these nuclear receptors. nih.govresearchgate.net
Identification of Molecular Targets and Binding Partners
The precise molecular targets of (14R)-14-Hydroxy-retro-retinol are still under investigation, but research has pointed to several key areas of interaction within the cell.
Interaction with Cytoplasmic Receptors
It is hypothesized that (14R)-14-Hydroxy-retro-retinol binds to specific cytoplasmic receptors to initiate its signaling cascade. nih.govcolumbia.edu While the exact identity of these receptors remains to be fully characterized, their existence is inferred from the specific and potent biological activities of the molecule. nih.gov The discovery of anhydroretinol as a natural antagonist that competitively inhibits the effects of 14-Hydroxy-retro-retinol further strengthens the hypothesis of a common receptor binding site in the cytoplasm. biologists.comcolumbia.edu
Direct Influence on Cytoskeletal Dynamics: F-actin Reorganization
A significant and observable effect of (14R)-14-Hydroxy-retro-retinol is its influence on the reorganization of the actin cytoskeleton, specifically filamentous actin (F-actin). biologists.comnih.gov F-actin is a critical component of the cell's structure and is involved in various processes, including cell motility, shape, and division. Research has shown that (14R)-14-Hydroxy-retro-retinol can reverse the F-actin depolymerization and subsequent apoptosis induced by anhydroretinol. biologists.comnih.gov This indicates that the actin cytoskeleton is a key downstream target of the signaling pathway initiated by this retro-retinoid. nih.gov
Interactive Table: Cellular Effects of Retro-retinoids on F-actin
| Compound | Effect on F-actin | Consequence |
| Anhydroretinol (AR) | Induces reorganization and depolymerization | Leads to apoptosis |
| (14R)-14-Hydroxy-retro-retinol | Reverses the effects of AR | Promotes cell survival |
| Retinol (B82714) | Reverses the effects of AR | Promotes cell survival |
Hypothesized Binding to Serine/Threonine Kinases
While direct binding has yet to be definitively proven, it is hypothesized that the signaling pathways activated by (14R)-14-Hydroxy-retro-retinol may involve the modulation of serine/threonine kinase activity. frontiersin.org These kinases are crucial regulators of a vast array of cellular processes. The rapid, non-genomic effects of (14R)-14-Hydroxy-retro-retinol are consistent with the activation of kinase cascades that can quickly alter protein function and cellular behavior without the need for new gene expression. frontiersin.org Further research is needed to identify the specific kinases that may be part of the (14R)-14-Hydroxy-retro-retinol signaling network.
Speculated Common Receptor with Anhydroretinol
The mechanism of action for 14-hydroxy-4,14-retro-retinol (14-HRR) is hypothesized to involve a shared receptor with anhydroretinol (AR), another retro-retinoid. columbia.edu This speculation is supported by the observation that anhydroretinol acts as a reversible inhibitor of both retinol and 14-HRR, suggesting they may compete for the same binding site on a receptor protein. columbia.edunih.gov Anhydroretinol competitively inhibits the growth-promoting effects of 14-HRR on lymphocytes and fibroblasts. nih.gov
Further evidence for a common pathway comes from their opposing biological effects. Anhydroretinol can induce nonclassical apoptosis in T cells, a process that is counteracted by 14-HRR. This suggests a receptor-mediated system that balances cell growth signals from 14-HRR and cell death signals from anhydroretinol. The discovery of 14-HRR and anhydroretinol represents the first identified naturally occurring agonist/antagonist pair of retinoid molecules. columbia.edu While the specific receptor has not yet been fully characterized, the existing evidence points towards a cytoplasmic or nuclear receptor for which these two retro-retinoids are ligands. columbia.edunih.gov
Stereochemical Specificity of Biological Activity
The biological activity of 14-hydroxy-4,14-retro-retinol demonstrates stereochemical specificity, meaning the spatial arrangement of atoms in the molecule influences its effects. nih.gov Research comparing the different stereoisomers has shown that while all forms are active, there are subtle differences in their potency. columbia.edunih.gov The activity is considered stereospecific, with the (14R)-enantiomer demonstrating slightly higher potency in lymphocyte assays compared to its (14S) counterpart.
Comparative Potency of (14R)-Enantiomer versus (14S)-Enantiomer and Racemic Mixtures
Studies utilizing B-cell survival and T-cell activation assays have been conducted to compare the biological potency of the synthetic (14R)-enantiomer, (14S)-enantiomer, and the racemic (14RS) mixture of 14-hydroxy-4,14-retro-retinol. columbia.edunih.gov The results from these assays, performed within an optimal concentration range of (7-1.6) x 10⁻⁷ M, revealed that all tested forms of 14-HRR exhibit similar biological activity. columbia.edunih.gov
Table 1: Comparative Biological Activity of 14-Hydroxy-retro-retinol Stereoisomers
| Compound | Relative Potency in Lymphocyte Assays | Key Findings |
| (14R)-14-Hydroxy-retro-retinol | Slightly higher activity than the (14S)-enantiomer. columbia.edunih.gov | All forms demonstrate similar activity in B-cell survival and T-cell activation assays. columbia.edunih.gov |
| (14S)-14-Hydroxy-retro-retinol | Slightly lower activity than the (14R)-enantiomer. columbia.edunih.gov | Considered biologically active in promoting lymphocyte proliferation. columbia.edunih.gov |
| (14RS)-14-Hydroxy-retro-retinol (Racemic) | Exhibits activity similar to the individual enantiomers. columbia.edunih.gov | Confirms that both enantiomers contribute to the overall biological effect. columbia.edunih.gov |
Chemical Synthesis and Analytical Characterization for Research Applications
Stereoselective Synthetic Methodologies
The controlled synthesis of 14-hydroxy-retro-retinol is crucial for differentiating the biological activities of its stereoisomers. Methodologies have been developed to produce both the specific (14R) enantiomer and racemic mixtures, which are essential for comprehensive research.
Enantioselective Synthesis of (14R)-14-Hydroxy-retro-retinol (e.g., Sharpless Epoxidation)
The Sharpless asymmetric epoxidation is a cornerstone of enantioselective synthesis and has been effectively applied to produce chiral 2,3-epoxyalcohols from primary and secondary allylic alcohols. wikipedia.orgorganic-chemistry.org This reaction utilizes a catalyst system composed of titanium tetra(isopropoxide) and a chiral diethyl tartrate (DET) ligand, with tert-butyl hydroperoxide serving as the oxidant. wikipedia.orgorganic-chemistry.org
For the synthesis of (14R)-14-hydroxy-retro-retinol, the strategy involves the creation of a chiral epoxide intermediate which sets the stereochemistry at the C14 position. The choice of the chiral tartrate ligand dictates the facial selectivity of the epoxidation of the allylic alcohol precursor. Specifically, the use of L-(+)-diethyl tartrate directs the epoxidation to deliver the oxygen atom to a specific face of the double bond, ultimately leading to the desired (14R) configuration in the final product. The synthesis of the corresponding (14S) enantiomer can be achieved in a similar manner by employing D-(−)-diethyl tartrate. columbia.edu This methodology is highly effective, capable of producing the target enantiomer with high optical purity.
Preparation of Racemic Mixtures via Dehydration Reactions
In contrast to the enantioselective route, racemic mixtures of 14-hydroxy-retro-retinol, denoted as (14RS)-14-hydroxy-retro-retinol, are also synthesized for research purposes. One established method for producing such mixtures is the Darzens condensation reaction. columbia.edu This reaction involves the condensation of a carbonyl compound, such as a ketone, with an α-haloester in the presence of a base to form an α,β-epoxy ester, also known as a glycidic ester. organic-chemistry.org
In the context of 14-hydroxy-retro-retinol synthesis, a suitable retro-retinoid ketone precursor is reacted via the Darzens condensation to create a glycidic ester. Subsequent reduction of the ester group yields the racemic 14-hydroxy-retro-retinol. This approach does not employ a chiral catalyst, resulting in the formation of both the (14R) and (14S) enantiomers in approximately equal amounts, yielding a racemic mixture. columbia.edu The synthesis of racemic material is valuable for studies where the specific activity of a single enantiomer is being compared to the combined activity of the racemate.
Advanced Spectroscopic and Chromatographic Characterization
To ensure the identity and purity of synthesized (14R)-14-hydroxy-retro-retinol, a suite of advanced analytical techniques is employed. These methods provide detailed information about the molecular structure, stereochemistry, and sample composition.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Table 1: Selected ¹H NMR Spectroscopic Data for all-trans-(14R)-14-Hydroxy-retro-retinol
| Proton | Chemical Shift (ppm) | Coupling Constant (J, Hz) |
|---|---|---|
| 10-H | 6.44 | d, J=15 |
| 11-H | 6.53 | dd, J=15, 10 |
| 8-H | 6.80 | d, J=12 |
| 4-H | 5.65 | - |
| 1-Me₂ | 1.30 | - |
Data sourced from Derguini et al., 1994. columbia.edu
Ultraviolet (UV) and Circular Dichroism (CD) Spectroscopy for Spectroscopic Signatures
Ultraviolet-visible (UV-Vis) and Circular Dichroism (CD) spectroscopy are key techniques for characterizing the conjugated polyene system and the stereochemistry of chiral retinoids like (14R)-14-hydroxy-retro-retinol. columbia.edunih.gov
The UV-Vis spectrum of all-trans-(14R)-14-hydroxy-retro-retinol in methanol (B129727) shows a characteristic absorption profile for the retro-retinoid structure. It features a strong primary absorption peak with a well-resolved vibronic structure, which is indicative of the extended conjugated system. columbia.edu
CD spectroscopy is particularly crucial for determining the absolute configuration of chiral molecules. The CD spectrum of all-trans-(14R)-14-hydroxy-retro-retinol exhibits a positive Cotton effect, which is a distinctive spectroscopic signature for the (14R) enantiomer. Conversely, its (14S) counterpart displays a negative Cotton effect. This technique was instrumental in demonstrating that naturally occurring 14-hydroxy-retro-retinol isolated from some cell cultures was, in fact, a mixture of enantiomers. columbia.edu
Table 2: Spectroscopic Properties of all-trans-(14R)-14-Hydroxy-retro-retinol in Methanol
| Spectroscopic Technique | Parameter | Value |
|---|---|---|
| UV-Vis Spectroscopy | λmax | 348 nm |
| Extinction Coefficient (ε) | ~54,000 M⁻¹cm⁻¹ | |
| cis peak | 252 nm | |
| Circular Dichroism (CD) | Cotton Effect | Positive |
| Δε at 347 nm | 1.05 |
Data sourced from Derguini et al., 1994. columbia.edu
High-Performance Liquid Chromatography (HPLC) for Isolation and Purity Assessment
High-Performance Liquid Chromatography (HPLC) is the primary method for the isolation, purification, and purity assessment of (14R)-14-hydroxy-retro-retinol. columbia.edunih.gov Given the labile nature of retinoids, HPLC provides a rapid and efficient means of separation from reaction byproducts, isomers, and other related retinoids.
Reversed-phase HPLC is commonly employed for this purpose. In this technique, a nonpolar stationary phase (such as a C18 column) is used with a polar mobile phase. The separation is based on the differential partitioning of the analytes between the two phases. The isomeric purity of the all-trans isomer of (14R)-14-hydroxy-retro-retinol can be assessed by the HPLC chromatogram; the presence of cis isomers often leads to a less defined vibronic structure in the UV spectrum and can be quantified by peak integration. columbia.edu The final purity of the isolated compound is critical for its use in biological assays and further research.
Table 3: General HPLC Conditions for Retinoid Analysis
| Parameter | Description |
|---|---|
| Column | Reversed-phase C18 (e.g., 4.6 mm x 250 mm, 5 µm particle size) |
| Mobile Phase | Isocratic or gradient elution with mixtures of solvents like methanol, acetonitrile, and water. |
| Flow Rate | Typically in the range of 1.0 mL/min. |
| Detection | UV-Vis detector set at the λmax of the retinoid (e.g., 325-350 nm). |
| Temperature | Often performed at a controlled column temperature (e.g., 35-40 °C) for reproducibility. |
Conditions are general and may be optimized for specific applications. researchgate.netsigmaaldrich.com
Bioassay Development and Application in Research
The biological activity of 14-Hydroxy-retro-retinol, (14R)- (14-HRR) is primarily assessed through various bioassays that measure its effects on cell viability, proliferation, and other cellular responses, particularly within the immune system. These assays are crucial for understanding its function as an intracellular signaling molecule.
Cell Viability and Proliferation Assays (e.g., [3H]Thymidine Incorporation)
Assays measuring cell viability and proliferation are fundamental in characterizing the biological effects of (14R)-14-Hydroxy-retro-retinol. This compound has been identified as a growth-promoting factor for lymphocytes, and its activity is often quantified using methods that track cell division. nih.govnih.gov
One of the classic methods to measure cell proliferation is the [3H]Thymidine incorporation assay. This technique relies on the principle that dividing cells will incorporate the radiolabeled nucleoside, [3H]Thymidine, into their newly synthesized DNA. The amount of incorporated radioactivity is then measured using a scintillation counter and is directly proportional to the rate of cell proliferation. The results are often expressed as a stimulation index (SI), which compares the proliferation in treated cells to that in untreated control cells.
While specific [3H]Thymidine incorporation data for (14R)-14-Hydroxy-retro-retinol is not detailed in the reviewed literature, studies have consistently shown that it promotes the growth and survival of B lymphocytes and supports the activation of T lymphocytes. nih.govnih.gov Research indicates that 14-HRR sustains the growth of B cells at concentrations 10 to 30 times lower than retinol (B82714). columbia.edu The optimal concentration for its activity in B-cell survival and T-cell activation assays has been determined to be in the range of 0.16 to 0.7 µM. nih.govcolumbia.edu Comparative studies of its stereoisomers have found that while the (14R), (14S), and racemic forms all exhibit similar activity, the (14R)-enantiomer shows slightly higher potency in promoting lymphocyte responses. nih.govcornell.edu
| Assay Type | Finding | Optimal Concentration Range | Reference |
| B-Cell Survival Assay | Promotes growth and survival of B lymphocytes. (14R)-isomer is slightly more active than (14S). | 0.16 µM - 0.7 µM | nih.gov |
| T-Cell Activation Assay | Supports antigen receptor-mediated T-lymphocyte activation. | 0.16 µM - 0.7 µM | nih.gov |
| HL-60 Proliferation Assay | Reverses growth stagnation of retinol-deprived HL-60 cells. | 0.1 µM - 1.2 µM | columbia.edu |
Flow Cytometry for Cellular Responses
Flow cytometry is a powerful technique used to analyze the physical and chemical characteristics of individual cells in a heterogeneous population. It can be employed to assess cellular responses to a compound by measuring changes in cell size, granularity, and the expression of specific cell surface or intracellular proteins using fluorescently labeled antibodies.
In the context of retinoid research, flow cytometry has been used to track changes in immune cell populations. For example, studies on all-trans retinoic acid (ATRA), another vitamin A metabolite, have used flow cytometry to demonstrate an increase in B lymphocyte numbers and an acceleration in the differentiation of B lineage progenitors. nih.gov This type of analysis allows researchers to identify specific cell subsets that are targeted by the compound and to characterize the resulting changes in the immune cell profile. nih.gov
Currently, there are no specific studies in the reviewed scientific literature that have utilized flow cytometry to analyze the cellular responses to (14R)-14-Hydroxy-retro-retinol. Such an analysis would be valuable to delineate which specific lymphocyte subpopulations are most affected by 14-HRR and to quantify changes in activation markers (like CD25, CD69) or other cell surface proteins.
Terminal Deoxynucleotidyl Transferase (TdT) Assay for DNA Fragmentation
The Terminal deoxynucleotidyl Transferase dUTP Nick End Labeling (TUNEL) assay, commonly known as the TdT assay, is a method for detecting DNA fragmentation, which is a hallmark of apoptosis (programmed cell death). The TdT enzyme catalyzes the addition of labeled dUTP to the 3'-hydroxyl ends of fragmented DNA, allowing for the identification of apoptotic cells.
Research on 14-HRR has primarily focused on its role in promoting cell growth and survival. However, its activity is closely linked to its natural antagonist, anhydroretinol (AR). Anhydroretinol is known to induce rapid cell death in T-lymphocytes. Interestingly, this cell death process is not considered classical apoptosis because it occurs without significant chromatin condensation and cannot be prevented by caspase inhibitors. This AR-induced cell death is characterized by the formation of DNA nicks, which are readily detectable by a TdT assay.
The key role of 14-HRR in this context is its ability to block the cell death induced by anhydroretinol. When cells are treated with 14-HRR, it can reverse the effects of AR, thereby reducing DNA fragmentation and promoting cell survival. There is no evidence in the reviewed literature of the TdT assay being used to assess the direct effects of (14R)-14-Hydroxy-retro-retinol on its own. Its application has been in the context of its protective effects against its antagonist.
| Compound | Effect on Lymphocytes | TdT Assay Finding | Reference |
| Anhydroretinol (AR) | Induces rapid cell death. | Causes DNA nicks detectable by TdT assay. | columbia.edu |
| 14-Hydroxy-retro-retinol, (14R)- | Promotes cell survival and growth. | Blocks the AR-induced cell death and associated DNA nicks. | columbia.edu |
In Vitro Models for Immune Cell Activation (e.g., Lymphoblastoid Cell Lines, Murine Thymocytes)
The study of (14R)-14-Hydroxy-retro-retinol heavily relies on in vitro models that can replicate aspects of the immune response. Lymphoblastoid cell lines and murine thymocytes have been crucial in elucidating the function of this compound.
Lymphoblastoid Cell Lines: Lymphoblastoid cell lines, which are B lymphocytes immortalized by the Epstein-Barr virus, are a key model for studying B-cell function. 14-HRR was first isolated from the lymphoblastoid 5/2 cell line. nih.govcolumbia.edu These cell lines are dependent on retinol for growth, and studies have shown that 14-HRR can effectively substitute for retinol in promoting their proliferation and survival. nih.govnih.gov Furthermore, in these cells, 14-HRR acts as a direct antagonist to the cell-death-inducing effects of anhydroretinol. columbia.edu The human promyelocytic leukemia cell line, HL-60, has also been used as a model, where 14-HRR at concentrations between 0.1 µM and 1.2 µM was shown to reverse growth stagnation in retinol-deprived cultures. columbia.edu
Murine Thymocytes: Thymocytes, which are developing T-lymphocytes found in the thymus, are a primary model for studying T-cell activation. Research has demonstrated that (14R)-14-Hydroxy-retro-retinol, along with its other isomers, supports the antigen receptor-mediated activation of murine thymocytes. nih.govcolumbia.edu This finding underscores its role as an important cofactor in T-cell immune responses. researchgate.net While retinol itself is required for the transition from the G0 to G1 phase of the cell cycle during T-cell activation, 14-HRR has been identified as the active intracellular metabolite that mediates this effect. researchgate.net
Q & A
Q. How should researchers design assays to differentiate (14R)-14-hydroxy-retro-retinol’s direct vs. indirect signaling effects?
- Methodological Answer : Combine pharmacological inhibitors (e.g., retinoic acid receptor antagonists) with genetic silencing (siRNA/shRNA) of downstream targets. Single-cell RNA-seq can dissect heterogeneity in response pathways. Förster resonance energy transfer (FRET) biosensors enable real-time visualization of intracellular calcium or cAMP fluxes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
